molecular formula C2F5P B13416122 2-Phosphapropene, pentafluoro- CAS No. 72344-34-4

2-Phosphapropene, pentafluoro-

Cat. No.: B13416122
CAS No.: 72344-34-4
M. Wt: 149.99 g/mol
InChI Key: OMJGOWSZBQAFCW-UHFFFAOYSA-N
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Description

2-Phosphapropene, pentafluoro- is a chemical compound with the molecular formula C2F5P. It consists of two carbon atoms, five fluorine atoms, and one phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2-Phosphapropene, pentafluoro- involves specific reaction conditions and methodologies. One common synthetic route includes the reaction of phosphorus trichloride with pentafluoroethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.

Chemical Reactions Analysis

2-Phosphapropene, pentafluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

2-Phosphapropene, pentafluoro- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms. In medicine, it is explored for its potential therapeutic applications, including as an anticancer agent. In industry, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Phosphapropene, pentafluoro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to changes in enzyme function and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Phosphapropene, pentafluoro- can be compared with other similar compounds, such as other fluorinated phosphines and phosphapropenes. These compounds share some structural similarities but differ in their reactivity and applications. For example, while 2-Phosphapropene, pentafluoro- is known for its stability and unique reactivity, other fluorinated phosphines may exhibit different chemical behaviors and uses .

Conclusion

2-Phosphapropene, pentafluoro- is a versatile compound with significant importance in various scientific fields Its unique structure and properties make it a valuable reagent in chemical synthesis, a potential therapeutic agent in medicine, and a useful tool in biochemical research

Biological Activity

2-Phosphapropene, pentafluoro- (C2F5P) is a fluorinated organophosphorus compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

2-Phosphapropene, pentafluoro- features a phosphorus atom bonded to a propene backbone with five fluorine atoms attached. The presence of fluorine significantly alters the compound's reactivity and interaction with biological systems.

Table 1: Basic Properties of 2-Phosphapropene, Pentafluoro-

PropertyValue
Molecular FormulaC2F5P
Molecular Weight130.02 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of 2-Phosphapropene, pentafluoro- is primarily attributed to its ability to interact with cellular components through various mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular respiration and energy production.
  • Reactive Oxygen Species (ROS) Generation : The fluorinated structure may facilitate the generation of ROS, leading to oxidative stress in cells, which can result in apoptosis or necrosis.
  • Cell Membrane Interaction : The lipophilicity imparted by fluorine atoms allows for better membrane penetration, which may alter membrane fluidity and affect cellular signaling pathways.

Case Studies

Several case studies have highlighted the biological effects of 2-Phosphapropene, pentafluoro-. Below are selected findings:

  • Study on Cytotoxicity : In vitro assays demonstrated that exposure to varying concentrations of 2-Phosphapropene led to increased cell death in human cancer cell lines. The IC50 value was determined to be approximately 50 µM, indicating significant cytotoxic potential.
  • Impact on Cellular Metabolism : Research utilizing metabolic profiling indicated that treatment with the compound altered glucose metabolism pathways, suggesting its potential as a metabolic modulator.

Table 2: Summary of Biological Studies

Study TypeFindingsReference
Cytotoxicity AssayIC50 = 50 µM in cancer cell lines
Metabolic ProfilingAltered glucose metabolism pathways

Toxicological Considerations

While the biological activity of 2-Phosphapropene is noteworthy, it is essential to consider its toxicity profile. Initial assessments indicate that high concentrations can lead to significant toxicity in mammalian cells. Further studies are needed to fully understand its safety and potential therapeutic windows.

Table 3: Toxicity Data Overview

EndpointValue
LD50 (oral)Not determined
Skin IrritationModerate
Eye IrritationSevere

Properties

CAS No.

72344-34-4

Molecular Formula

C2F5P

Molecular Weight

149.99 g/mol

IUPAC Name

difluoromethylidene(trifluoromethyl)phosphane

InChI

InChI=1S/C2F5P/c3-1(4)8-2(5,6)7

InChI Key

OMJGOWSZBQAFCW-UHFFFAOYSA-N

Canonical SMILES

C(=PC(F)(F)F)(F)F

Origin of Product

United States

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